molecular formula C14H10N2O2 B14965389 N-(quinolin-3-yl)furan-2-carboxamide

N-(quinolin-3-yl)furan-2-carboxamide

Cat. No.: B14965389
M. Wt: 238.24 g/mol
InChI Key: NVYKPHJLAKEQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(quinolin-3-yl)furan-2-carboxamide is a compound that combines a quinoline moiety with a furan ring through a carboxamide linkage. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-3-yl)furan-2-carboxamide typically involves the reaction of quinoline derivatives with furan-2-carboxylic acid or its derivatives. One common method is the condensation reaction between 3-aminoquinoline and furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(quinolin-3-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(quinolin-3-yl)furan-2-carboxamide involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors involved in disease pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes, while the furan ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(quinolin-8-yl)quinoline-2-carboxamide: Similar structure but with two quinoline rings.

    Furan-2-carboxamide derivatives: Compounds with different substituents on the furan ring.

    Quinoline-3-carboxamide derivatives: Compounds with various substituents on the quinoline ring.

Uniqueness

N-(quinolin-3-yl)furan-2-carboxamide is unique due to the combination of the quinoline and furan moieties, which may confer distinct biological activities not observed in other similar compounds

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

N-quinolin-3-ylfuran-2-carboxamide

InChI

InChI=1S/C14H10N2O2/c17-14(13-6-3-7-18-13)16-11-8-10-4-1-2-5-12(10)15-9-11/h1-9H,(H,16,17)

InChI Key

NVYKPHJLAKEQBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.